molecular formula C17H14ClN3O3S2 B6519435 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 895460-32-9

3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B6519435
CAS No.: 895460-32-9
M. Wt: 407.9 g/mol
InChI Key: YNCKBQUOJZWOEI-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a 4-chlorobenzenesulfonyl group and a 4-(pyridin-2-yl)-1,3-thiazol-2-yl moiety. Its molecular formula is C₁₇H₁₄ClN₃O₃S₂, with an average molecular weight of 407.89 g/mol .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S2/c18-12-4-6-13(7-5-12)26(23,24)10-8-16(22)21-17-20-15(11-25-17)14-3-1-2-9-19-14/h1-7,9,11H,8,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCKBQUOJZWOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The general synthetic route includes the formation of the thiazole ring and subsequent attachment of the sulfonyl and propanamide groups. Specific methods may vary, but they generally utilize standard techniques such as condensation reactions and functional group transformations.

Antimicrobial Activity

Research indicates that compounds containing the 4-chlorobenzenesulfonyl moiety exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
This compoundModerateStrong

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. It has shown significant activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating various diseases. The inhibition of AChE is particularly relevant for neurodegenerative disorders such as Alzheimer's disease .

Binding Affinity Studies

Binding affinity studies at the 5-HT6 receptor have been conducted for similar compounds containing the 4-chlorobenzenesulfonyl group. These studies revealed varying affinities, with some derivatives showing poor affinity at this receptor site . The implications of these findings suggest that while certain structural modifications may enhance binding affinity, others may not yield the desired effects.

Case Study 1: Antimicrobial Screening

In a comprehensive study on a series of sulfonamide derivatives, the compound was tested against multiple bacterial strains. Results indicated that structural modifications influenced antimicrobial efficacy significantly. For example, variations in substituents on the thiazole ring were found to enhance activity against specific pathogens .

Case Study 2: Enzyme Inhibition Profile

A detailed investigation into the enzyme inhibition profile revealed that derivatives of the compound exhibited potent AChE inhibition. This suggests potential applications in developing therapeutic agents for cognitive disorders. The structure-activity relationship (SAR) analysis indicated that specific substitutions could enhance inhibitory potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogs:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Notable Properties Reference
Target Compound C₁₇H₁₄ClN₃O₃S₂ 407.89 4-Chlorobenzenesulfonyl, pyridin-2-yl-thiazole Sulfonyl, amide, thiazole, pyridine High polarity due to sulfonyl group; potential for π-π interactions via pyridine-thiazole system
3-[(4-Chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide C₁₈H₁₄ClFN₂OS₂ 392.89 4-Chlorophenylsulfanyl, 4-fluorophenyl Sulfanyl (-S-), amide, thiazole Lower electron withdrawal (sulfanyl vs. sulfonyl); fluorophenyl enhances lipophilicity
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8e) C₁₅H₁₄N₄O₂S₂ 362.43 Phenyl-oxadiazole, methyl-thiazole Sulfanyl, oxadiazole, amide Compact structure with oxadiazole; melting point: 117–118°C
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) C₂₇H₂₃F₃N₄O₃ 524.50 Trifluoromethylbenzoyl-piperazine, pyridin-2-yl Amide, piperazine, carbonyl Bulky substituents reduce solubility; trifluoromethyl enhances metabolic stability

Key Comparisons:

Sulfonyl vs. This difference could influence pharmacokinetics (e.g., solubility, membrane permeability) and target-binding affinity.

Heterocyclic Substituents :

  • The pyridin-2-yl-thiazole system in the target compound contrasts with the 4-fluorophenyl-thiazole () and oxadiazole-thiazole systems (). Pyridin-2-yl’s nitrogen orientation may enhance π-stacking or coordination with metal ions in biological targets compared to pyridin-4-yl isomers .

Molecular Weight and Solubility :

  • The target compound (407.89 g/mol) is heavier than simpler analogs like 8e (362.43 g/mol) but lighter than piperazine-containing derivatives (e.g., 524.50 g/mol in ). Higher molecular weight and bulky groups (e.g., trifluoromethyl in ) often correlate with reduced aqueous solubility.

Sulfonyl groups typically increase melting points due to stronger intermolecular forces.

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